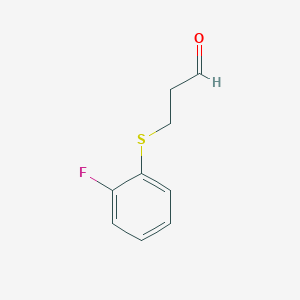

3-((2-Fluorophenyl)thio)propanal

Description

3-((2-Fluorophenyl)thio)propanal (CAS: 1342487-83-5) is a fluorinated thioether-aldehyde compound characterized by a propanal backbone substituted with a 2-fluorophenylthio group. Its molecular formula is C₉H₉FOS, with a molecular weight of 184.23 g/mol . The compound is commercially available through specialized suppliers, though its applications and toxicological profile remain understudied .

Propriétés

Formule moléculaire |

C9H9FOS |

|---|---|

Poids moléculaire |

184.23 g/mol |

Nom IUPAC |

3-(2-fluorophenyl)sulfanylpropanal |

InChI |

InChI=1S/C9H9FOS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-6H,3,7H2 |

Clé InChI |

NXVDHKHZLBQSPK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)F)SCCC=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)thio)propanal can be achieved through several methods. One common approach involves the reaction of 2-fluorothiophenol with 3-bromopropanal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for 3-((2-Fluorophenyl)thio)propanal are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as distillation or recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-((2-Fluorophenyl)thio)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-((2-Fluorophenyl)thio)propanoic acid.

Reduction: 3-((2-Fluorophenyl)thio)propanol.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-((2-Fluorophenyl)thio)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-((2-Fluorophenyl)thio)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physical Properties

Activité Biologique

3-((2-Fluorophenyl)thio)propanal is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-((2-Fluorophenyl)thio)propanal features a thioether functional group linked to a fluorinated phenyl ring and an aldehyde moiety. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of 3-((2-Fluorophenyl)thio)propanal can be attributed to several mechanisms:

- Enzyme Inhibition : The thioether group may interact with active sites of enzymes, potentially inhibiting their function. This interaction is crucial for compounds targeting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.

Biological Activities

Research has indicated that 3-((2-Fluorophenyl)thio)propanal exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 3-((2-Fluorophenyl)thio)propanal possess antimicrobial properties. For instance, derivatives containing thioether linkages have been explored for their efficacy against bacterial strains, with some exhibiting significant inhibitory effects on growth.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Research indicates that thioether-containing compounds can induce apoptosis in cancer cells, potentially through the modulation of key survival pathways. For example, a study highlighted that analogs of 3-((2-Fluorophenyl)thio)propanal demonstrated selective cytotoxicity against various cancer cell lines .

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several thioether compounds, including derivatives of 3-((2-Fluorophenyl)thio)propanal. The results indicated:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-((2-Fluorophenyl)thio)propanal | E. coli | 15 |

| 3-((2-Fluorophenyl)thio)propanal | S. aureus | 18 |

The compound showed promising activity against both strains, suggesting potential as an antimicrobial agent.

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, 3-((2-Fluorophenyl)thio)propanal was tested against human breast cancer cells (MCF-7). The findings revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 |

| 1 | 70 |

| 5 | 40 |

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.